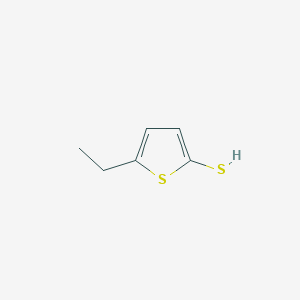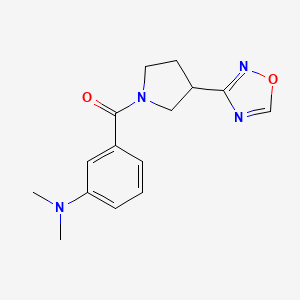
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone” is a chemical compound that has been studied for its diverse properties. It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic moiety . This compound has been designed, synthesized, and biologically evaluated as a novel potent GPBAR1 agonist .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives were designed and synthesized as novel potent GPBAR1 agonists . The exact synthesis process for “this compound” is not specified in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-oxadiazol ring attached to a pyrrolidin ring and a phenyl ring . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various intermediates and reaction conditions . The exact chemical reactions involving “this compound” are not specified in the available literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point and IR, NMR, and MS spectra can be obtained . The exact physical and chemical properties of “this compound” are not specified in the available literature.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of derivatives related to 1,2,4-oxadiazole and their antimicrobial and antimycobacterial activities have been extensively studied. For instance, derivatives of nicotinic acid hydrazide showing antimycobacterial activity were synthesized, demonstrating the potential utility of oxadiazole derivatives in developing antimicrobial agents (R.V.Sidhaye et al., 2011). Similarly, the study of stable sydnone iminium N-oxides, which are related to the 1,2,3-oxadiazole structure, shed light on new synthetic routes and stability characteristics of these compounds (D. S. Bohle & I. Perepichka, 2009).
Photochemical Behavior
Research on the photochemical behavior of 1,2,4-oxadiazole derivatives has highlighted their reactivity under UV irradiation, providing insights into potential applications in photochemical processes and materials science (S. Buscemi et al., 1988).
Antimicrobial and Pyrazoline Derivatives
Another study focused on the synthesis of pyrazoline derivatives containing the pyridinyl methanone moiety, which showed promising antimicrobial activities, suggesting the utility of such structures in the development of new antimicrobial agents (Satyender Kumar et al., 2012).
Organotin(IV) Complexes
Organotin(IV) complexes derived from compounds similar to the queried chemical have been synthesized and characterized, with some showing significant antimicrobial activities, indicating the potential for drug development applications (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Antioxidant and Antimicrobial Activities
Further exploration into the synthesis of new derivatives, including their evaluation for antioxidant and antimicrobial activities, underlines the importance of the oxadiazole core in pharmaceutical chemistry (F. Bassyouni et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound this compound acts as a potent agonist of GPBAR1 . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways . For instance, in intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound results in molecular and cellular effects that are beneficial for metabolic and inflammatory diseases . These include the lowering of blood glucose and insulin levels, the increase of insulin sensitivity, and the enhancement of energy expenditure .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction suggests that (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone could play a role in regulating glucose and insulin levels .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with GPBAR1 . By activating GPBAR1, it can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GPBAR1, leading to the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This suggests that it may exert its effects at the molecular level through enzyme activation .
Metabolic Pathways
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18(2)13-5-3-4-11(8-13)15(20)19-7-6-12(9-19)14-16-10-21-17-14/h3-5,8,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIAIDVSMCAFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
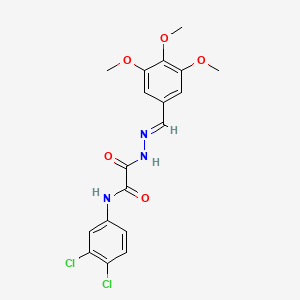
![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

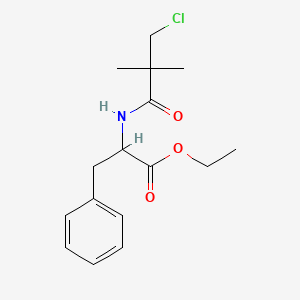
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)
![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)

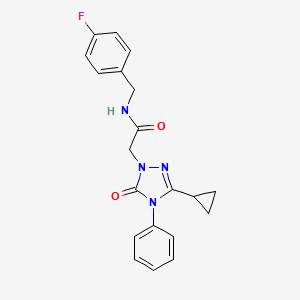
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)
![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)
